molecular formula C15H16Cl2N4O3S B5482111 {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5482111
M. Wt: 403.3 g/mol
InChI Key: INMXUAWNRXYGAK-UHFFFAOYSA-N
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Description

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that features a combination of sulfonyl, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE typically involves multiple steps, starting with the preparation of the individual components. The piperazine and pyrazole derivatives are synthesized separately and then coupled through a series of reactions involving sulfonylation and condensation.

    Sulfonylation: The 2,5-dichlorophenyl sulfonyl chloride is reacted with piperazine under basic conditions to form the sulfonyl piperazine intermediate.

    Condensation: The sulfonyl piperazine intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid or its derivatives under dehydrating conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives, reduced sulfonyl groups

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyrazole moieties may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2,4-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE
  • {4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-ETHYL-1H-PYRAZOL-5-YL)METHANONE

Uniqueness

{4-[(2,5-DICHLOROPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O3S/c1-19-13(4-5-18-19)15(22)20-6-8-21(9-7-20)25(23,24)14-10-11(16)2-3-12(14)17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMXUAWNRXYGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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